molecular formula C11H16N4OS B13050804 (R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL

Cat. No.: B13050804
M. Wt: 252.34 g/mol
InChI Key: LINZEBOWNWMPEB-SSDOTTSWSA-N
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Description

®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL typically involves multi-step organic reactions. One common method includes the formation of the thienopyrimidine ring followed by the introduction of the amino group and the pentanol side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool for research in cell biology and biochemistry.

Medicine

In medicine, ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving the thienopyrimidine core.

Industry

In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism of action of ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Properties

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

(2R)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]pentan-1-ol

InChI

InChI=1S/C11H16N4OS/c1-2-3-7(6-16)13-10-9-8(4-5-17-9)14-11(12)15-10/h4-5,7,16H,2-3,6H2,1H3,(H3,12,13,14,15)/t7-/m1/s1

InChI Key

LINZEBOWNWMPEB-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](CO)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCC(CO)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

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